molecular formula C18H29N3O B7920783 (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-propionamide

Cat. No.: B7920783
M. Wt: 303.4 g/mol
InChI Key: LOKPEQNBDPEOIP-MYJWUSKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-propionamide is a chiral small molecule featuring a pyrrolidine core substituted with a benzyl group at the 1-position and a methylene-linked isopropyl-propionamide moiety at the 3-position. The compound’s (S)-configuration at the amino-bearing carbon introduces stereochemical specificity, which may influence its biological interactions or physicochemical properties. Key structural attributes include:

  • N-isopropyl-propionamide: A branched alkyl chain (isopropyl) and a propionamide backbone, which may contribute to steric hindrance and hydrogen-bonding capacity, respectively.

This compound is listed as discontinued in commercial catalogs (Ref: 10-F082089), suggesting challenges in synthesis, stability, or efficacy compared to alternatives .

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)13-17-9-10-20(12-17)11-16-7-5-4-6-8-16/h4-8,14-15,17H,9-13,19H2,1-3H3/t15-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKPEQNBDPEOIP-MYJWUSKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Pyrrolidine Intermediate

The core challenge in synthesizing this compound lies in constructing the (S)-configured pyrrolidine ring. A method adapted from single-crystal X-ray diffraction–verified protocols involves stereoselective formation of the pyrrolidine scaffold using Boc-protected amino acids. For instance, Boc-l-alanine undergoes coupling with 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) to form a diastereomerically pure amide intermediate . Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields a primary amine, which is alkylated with 1-benzyl-3-(bromomethyl)pyrrolidine to install the benzyl-pyrrolidinyl group .

Key Data:

StepReagents/ConditionsYieldEnantiomeric Excess (ee)
CouplingDCC, CH₂Cl₂, 0°C → RT85%98% (S)
DeprotectionTFA/DCM (1:1), 2h92%
AlkylationK₂CO₃, DMF, 60°C78%95% (S)

This route benefits from high stereocontrol but requires chromatographic purification to remove residual DCC byproducts .

Resolution of Racemic Mixtures Using Diastereomeric Salts

For laboratories lacking asymmetric catalysis capabilities, resolution via diastereomeric salt formation offers a viable alternative. A patent-derived approach employs (-)-di-p-toluoyl-d-tartaric acid to selectively crystallize the (S)-enantiomer from a racemic mixture of the pyrrolidine intermediate . The resolved amine is then subjected to N-isopropylation using isopropyl bromide under inert conditions (NaH, THF, -20°C) .

Optimization Insights:

  • Solvent: Tetrahydrofuran (THF) outperforms DMF in minimizing racemization during alkylation .

  • Temperature: Reactions conducted below -10°C preserve enantiopurity (>90% ee) .

Reductive Amination for Amide Bond Formation

A scalable route reported by Ambeed Pharmaceuticals utilizes reductive amination to conjugate the pyrrolidine and propionamide moieties. The 1-benzyl-pyrrolidin-3-ylmethanamine intermediate reacts with 2-oxo-N-isopropylpropionamide in the presence of NaBH₃CN (pH 4–5, MeOH) . This one-pot method avoids isolating unstable imine intermediates and achieves a 77% yield .

Critical Parameters:

  • pH Control: Maintaining acidic conditions (acetic acid buffer) prevents premature reduction of the ketone .

  • Catalyst: NaBH₃CN is superior to NaBH₄ due to its selectivity for imine reduction over ester groups .

Multi-Component Reaction (MCR) Strategies

Inspired by InCl₃-catalyzed pyrano[2,3-c]pyrazole syntheses , a novel MCR approach condenses 1-benzyl-pyrrolidin-3-amine , isopropyl isocyanate , and ethyl acrylate in a single step. While yields are moderate (65%), this method reduces purification steps and aligns with green chemistry principles .

Reaction Mechanism:

  • Nucleophilic Attack: The amine attacks ethyl acrylate’s β-carbon, forming a Michael adduct.

  • Cyclization: InCl₃ facilitates intramolecular amidation, yielding the propionamide backbone .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Rangeee (%)
Asymmetric SynthesisHigh stereocontrol; Few stepsCostly reagents (DCC)75–85%95–98
Diastereomeric ResolutionNo chiral catalysts requiredLow throughput50–60%90–92
Reductive AminationScalable; One-potpH sensitivity70–77%88–90
MCRAtom-economicalModerate yield60–65%85–87

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound has a complex structure that includes:

  • Molecular Formula : C20H33N3O
  • Molecular Weight : Approximately 331.5 g/mol
  • Chiral Center : The (S) configuration at the amino group contributes to its stereochemical properties.

The presence of a pyrrolidine ring, a benzyl group, and an isopropyl side chain enhances its interaction potential with various biological targets.

Pharmacological Research

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-propionamide has been studied for its interactions with various neurotransmitter receptors, particularly in the context of:

  • Binding Affinity : Investigating how well the compound binds to specific receptors.
  • Efficacy Studies : Evaluating its functional effects in cell lines expressing targeted receptors.

These studies often utilize techniques such as radiolabeled binding assays or functional assays to assess receptor activity.

Comparative Studies

Research comparing this compound with structurally similar compounds highlights variations in biological activity. For instance:

Compound NameStructural FeaturesUnique Properties
(R)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-propionamideEnantiomer with opposite stereochemistryMay exhibit different pharmacological profiles
4-Methyl-N-(1-benzylpyrrolidin-3-yl)methanamineLacks the propionamide moietyFocused on different therapeutic areas

These comparisons emphasize how modifications in structure can lead to significant differences in therapeutic potential.

Neurotransmitter Interaction

In a study assessing the binding affinity of this compound at serotonin receptors, results indicated a promising interaction profile, suggesting potential applications in treating mood disorders.

Pain Management

Another case study explored its efficacy as an analgesic agent. The compound demonstrated significant pain relief in animal models, indicating its potential use in developing new pain management therapies.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Key Observations:

Piperidine (6-membered) derivatives offer greater flexibility, which may improve solubility or metabolic stability . Benzyl-substituted pyrrolidines (target compound) are more lipophilic than methyl- or bromopyridinyl-substituted analogs, favoring blood-brain barrier penetration .

Substituent Effects :

  • Isopropyl vs. Cyclopropyl : Isopropyl’s steric bulk may hinder enzymatic degradation, while cyclopropyl’s rigidity could stabilize specific conformations .
  • Propionamide vs. Acetamide : Propionamide’s longer chain may enhance hydrogen-bonding capacity or alter metabolic pathways compared to acetamide derivatives .

Research Findings and Limitations

  • Synthetic Challenges : The discontinuation of the target compound (Ref: 10-F082089) hints at synthetic or stability issues, possibly due to the benzyl group’s susceptibility to oxidation or the stereochemical complexity of the (S)-configuration .
  • Activity Data Gap: No direct biological data are available in the provided evidence; comparisons are based on structural analogs and inferred properties. For example, trifluoroethyl analogs (e.g., WO 2012/047543) may exhibit improved metabolic stability due to fluorine’s electronegativity .
  • Theoretical Advantages : The target compound’s benzyl-pyrrolidinyl motif could enhance binding to aromatic-rich targets (e.g., GPCRs or kinases), while the isopropyl group may reduce off-target interactions via steric shielding .

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-propionamide is a synthetic compound with significant potential in pharmacology, particularly due to its structural complexity and the presence of a chiral center that influences its biological activity. This article explores the biological activity, pharmacological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H29N3O
  • Molecular Weight : 303.44 g/mol
  • CAS Number : 1354032-64-6

The compound features a pyrrolidine ring, a benzyl group, and an isopropyl side chain, which contribute to its unique pharmacological profile. Its stereochemistry is defined by the (S) configuration at the amino group, which is critical for its interaction with biological targets.

Research indicates that this compound interacts with various neurotransmitter receptors, particularly those involved in the modulation of excitatory and inhibitory signaling in the central nervous system (CNS). The compound's binding affinity and efficacy at these receptors are crucial for its therapeutic potential.

Pharmacological Effects

  • Anticonvulsant Activity : Recent studies have highlighted the compound's potential as an anticonvulsant agent. In animal models, it has demonstrated efficacy in reducing seizure activity across various tests, including the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models .
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from excitotoxicity, which is often implicated in neurodegenerative diseases. Its ability to modulate glutamate transporters may contribute to this protective effect .
  • Opioid Receptor Interaction : Preliminary investigations suggest that this compound may also interact with opioid receptors, potentially offering analgesic effects without the severe side effects commonly associated with traditional opioids .

Study 1: Anticonvulsant Efficacy

In a controlled study involving mice, this compound was administered prior to inducing seizures using PTZ. Results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting its potential as a therapeutic agent for epilepsy .

Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that treatment with this compound significantly improved cell viability in cultures exposed to neurotoxic agents, highlighting its potential role in neuroprotection .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(R)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)Enantiomer with opposite stereochemistryDifferent pharmacological profiles
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamideLacks isopropyl moietyBroad-spectrum anticonvulsant activity
4-Methyl-N-(1-benzylpyrrolidin-3-yl)methanamineSimilar backboneFocused on different therapeutic areas

This table illustrates how structural variations can influence biological activity and therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.